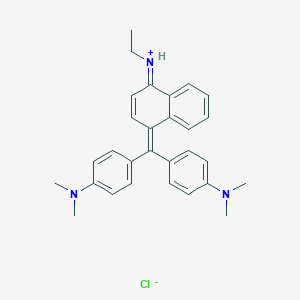
Victoria Blue R
Vue d'ensemble
Description
Victoria Blue R is a cationic dye known for its ability to stain nuclei and elastic tissue. It is particularly useful in histological applications where it provides contrast between different tissue components. The dye, however, requires aqueous mounting media as it is washed out by alcohol dehydration. The use of phosphomolybdic (PMo) or phosphotungstic (PW) acid can convert this compound into an alcohol-insoluble pigment, which is also resistant to 1 N HCl and acid alcohol. This property is exploited in histological staining to differentiate between dense collagen, which appears dark blue, and areolar fibers, which are stained light green .
Synthesis Analysis
Molecular Structure Analysis
This compound belongs to the triaryl methane dyes, which are characterized by their complex molecular structures that include aromatic rings. These structures are responsible for the dye's staining properties and its interaction with different tissue components. The molecular structure also influences the dye's photophysical properties, which are of interest in applications such as photodynamic therapy .
Chemical Reactions Analysis
The interaction of this compound with tissue components can be altered by various chemical treatments. For example, bromination, acetylation, deamination, and methylation can partially impair the staining of collagen. Methylation, in particular, irreversibly blocks the staining of rat mast cells. The dye's interaction with phosphomolybdic and phosphotungstic acids is crucial for its application in histological staining, as these mordants help to insolubilize the dye and preserve its coloration in tissues .
Physical and Chemical Properties Analysis
This compound's physical and chemical properties are influenced by its molecular structure. The dye's solubility in water versus alcohol is a key property that dictates its use in histological staining. Its interaction with other chemicals, such as acid dyes, can lead to the formation of alcohol-soluble neutral stains, which can affect the staining outcome. The dye's ability to undergo photodegradation when exposed to UV light in the presence of photocatalysts like TiO2 is also a significant property that has been studied for environmental applications .
Relevant Case Studies
Several case studies highlight the applications of this compound. In histology, it has been used to stain different types of collagen, with dense collagen staining dark blue and areolar fibers light green . In environmental science, the dye's photodegradation in the presence of modified TiO2 photocatalysts has been investigated, revealing insights into the mechanisms of degradation and the identification of intermediates . Additionally, this compound and its structurally related compounds have been explored for their antimicrobial activity and potential use in photodynamic therapy , as well as for their ability to generate reactive oxygen species upon irradiation, which is relevant for therapeutic applications .
Applications De Recherche Scientifique
Photocatalytic Degradation
Victoria Blue R has been studied for its photocatalytic degradation. Modified photocatalysts, such as Nafion-coated TiO(2) and fluorinated TiO(2), were found to accelerate the degradation of this compound in aqueous solutions. These photocatalysts help in understanding the mechanistic details of this process, which involves several probable photodegradation pathways (Chen et al., 2010).
Mitochondrial Effects
Research has been conducted on the mitochondrial effects of this compound, particularly in relation to its potential applications in antioncotic photodynamic therapy. It was observed that the dye affects mitochondrial respiration and membrane potential, suggesting a direct impact on mitochondrial membrane permeability (Kowaltowski et al., 1999).
Photodynamic Therapy
This compound has been evaluated for its photocytotoxic effects, particularly as a photosensitizer in photodynamic therapy. Studies on cell lines have shown that it exerts its effects via free radical generation, with certain cell types showing varying levels of resistance to its cytotoxic effects (Burrow et al., 2000).
Wastewater Treatment
This compound has been studied for its removal from wastewater using packed-bed bioreactors. This research explored the degradation of the dye and its intermediates, demonstrating effective removal and reduced acute toxicity of the effluent, suggesting its potential for wastewater treatment applications (Chen et al., 2016).
Photodynamic Effects on Cells
Studies on the photodynamic effects of this compound on blood cells have shown that it can selectively target and kill monocytes and leukemic cells. This suggests potential applications in the selective depletion of these cells for therapeutic purposes (Fiedorowicz et al., 1997).
Selective Photochemotherapy
This compound has been investigated for its selective phototoxicity towards malignant cells, showing promise in vitro and in vivo for selective photochemotherapy. Its ability to kill malignant cells while sparing non-malignant cells highlights its potential in cancer therapy (Wadwa et al., 1989).
Tissue Distribution and Metabolism
Research on this compound's tissue distribution and metabolism in rainbow trout has provided insights into its therapeutic activity and presence in aquaculture. This study proposed a new residue marker for the detection of illegal treatment in fish (Dubreil et al., 2020).
Mutation Induction in Yeast
This compound has been found to induce respiration-deficient mutations in baker's yeast. Its efficacy and differential toxicity to normal and respiration-deficient cultures have been studied, offering insights into its molecular effects (Nagai, 1962).
SERRS Analysis
Surface enhanced resonance Raman spectroscopic (SERRS) analysis of this compound has been conducted to differentiate between structurally related molecules and to determine the sensitivity of SERRS for trace analysis (Shadi et al., 2004).
Apoptosis Induction in Leukemic Cells
Studies on this compound's induction of apoptosis in leukemic cells have provided insights into the biochemical mechanisms underlying photodynamic therapy-induced cell death, highlighting its potential therapeutic applications (Viola et al., 2000).
Mécanisme D'action
Target of Action
Victoria Blue R is primarily used as a dye in histology, histochemistry, and cytology for the quantitative detection of phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes and play a crucial role in cellular functions.
Mode of Action
This compound interacts with phospholipids, staining them blue This interaction allows for the visualization and quantification of phospholipids in a given sample
Result of Action
The primary result of this compound’s action is the staining of phospholipids, which turn blue upon interaction with the compound . This allows for the visualization and quantification of phospholipids in histological, histochemical, and cytological samples.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to pH changes, with its color changing from blue to yellow at low pH values . Additionally, this compound exhibits high light fastness and washing fastness, indicating its stability under exposure to light and during washing procedures .
Safety and Hazards
Propriétés
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3.ClH/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5;/h7-20H,6H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKYBUANQAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883804 | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2185-86-6 | |
| Record name | Basic Blue 11 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Blue K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Victoria Blue R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Victoria Blue R?
A1: this compound (VBR), also known as Basic Blue 11, has the molecular formula C29H32ClN3 and a molecular weight of 458.03 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: VBR is a triarylmethane dye characterized by its distinctive absorption spectrum. It typically exhibits two overlapping peaks in the visible region, with the second peak often appearing as a shoulder, particularly in polar solvents. [] This spectral behavior arises from interactions between the dye molecule and the solvent, affecting its symmetry and electronic transitions. []
Q3: How does the solvent affect the spectral properties of this compound?
A3: The choice of solvent significantly influences the UV-Vis absorption spectra of VBR. In polar solvents, the two characteristic absorption peaks tend to overlap more, with the second peak often appearing as a shoulder. [] This phenomenon is attributed to solvent-induced changes in the dye's symmetry and its electronic transitions. [] For instance, studies have shown that VBR interacts with solvents through dipole induction and hydrogen bonding, leading to a decrease in symmetry and the emergence of a shoulder peak at shorter wavelengths. []
Q4: How does temperature impact the absorption spectrum of this compound?
A4: Temperature variations can also affect the absorption spectrum of VBR. Research indicates that decreasing the temperature generally leads to a decrease in the splitting between the two main absorption peaks. [] This observation suggests that temperature influences the extent of solvent-dye interactions, consequently impacting the energy levels involved in electronic transitions and the resulting spectral features.
Q5: Can this compound be utilized in photocatalytic applications?
A5: While VBR is primarily known as a dye, research explores its potential in photocatalytic applications. For example, studies investigated the photocatalytic degradation of VBR itself using various materials like titanium dioxide (TiO2) [, ], zinc oxide (ZnO) [], and β-ZnMoO4. [, ] These studies aim to understand the mechanisms of VBR degradation under different conditions and explore the efficiency of these materials in removing VBR from wastewater.
Q6: What are the potential mechanisms involved in the photocatalytic degradation of this compound?
A6: Research suggests that the photocatalytic degradation of VBR involves a stepwise demethylation process. [] This means that methyl groups (CH3) are successively removed from the VBR molecule through reactions initiated by photogenerated charge carriers (electrons and holes) on the surface of the photocatalyst. The specific intermediates and byproducts formed during the degradation process depend on the type of photocatalyst used and the experimental conditions.
Q7: How is this compound removed from wastewater?
A7: Several methods are employed for the removal of VBR from wastewater, including adsorption, biodegradation, and photocatalytic degradation.
- Adsorption: Researchers explored using materials like calcined eggshells, [] bone meal and chitosan biocomposites, [] and magnetic microparticles containing Fe(II)–Co(II) double salt [] to adsorb VBR from aqueous solutions.
- Biodegradation: Studies demonstrated the potential of microbial fuel cells (MFCs) in degrading VBR and generating electricity simultaneously. [, , , ] Researchers identified various electrogenic bacteria, including Bacillus subtilis, Flavobacterium sp., Aeromonas hydrophila, Citrobacter freundii, and Stenotrophomonas sp., capable of utilizing VBR as an electron donor for power generation while removing it from wastewater. []
- Photocatalytic degradation: Research demonstrated the effectiveness of photocatalytic degradation in removing VBR from wastewater using photocatalysts such as TiO2, ZnO, and β-ZnMoO4. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



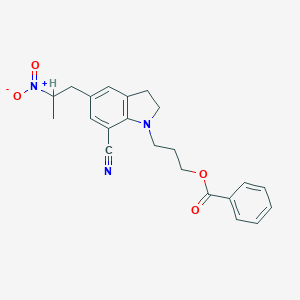

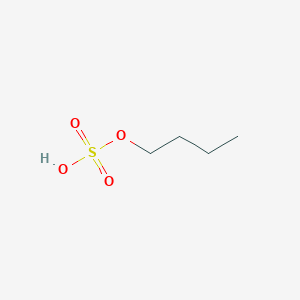

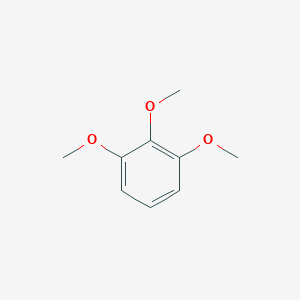
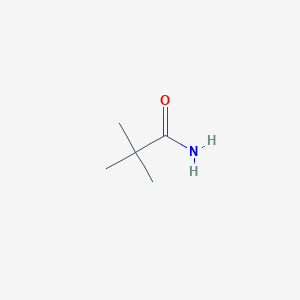
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
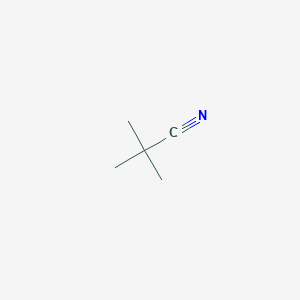
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)


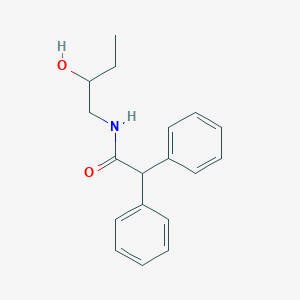
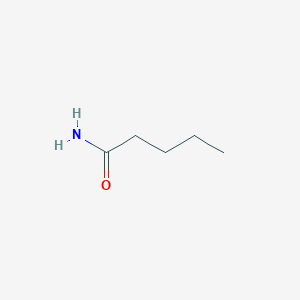
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)